Cas no 951896-41-6 (N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide)
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
- Benzenesulfonamide, N-(4-fluorophenyl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-
- AKOS002363817
- N-(4-FLUOROPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE
- F5293-0239
- 951896-41-6
- N-(4-fluorophenyl)-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
- AKOS016327889
-
- Inchi: 1S/C16H15FN2O5S2/c1-11-10-25(21,22)19(16(11)20)14-6-8-15(9-7-14)26(23,24)18-13-4-2-12(17)3-5-13/h2-9,11,18H,10H2,1H3
- InChI Key: YWLQWCUPDPOVOQ-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(F)C=C2)(=O)=O)=CC=C(N2C(=O)C(C)CS2(=O)=O)C=C1
Computed Properties
- Exact Mass: 398.04064209g/mol
- Monoisotopic Mass: 398.04064209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.530±0.06 g/cm3(Predicted)
- Boiling Point: 577.0±60.0 °C(Predicted)
- pka: 8.23±0.10(Predicted)
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5293-0239-2μmol |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-5μmol |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-10μmol |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-20μmol |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-1mg |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-2mg |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-3mg |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-4mg |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-5mg |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5293-0239-10mg |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide |
951896-41-6 | 10mg |
$79.0 | 2023-09-10 |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Professional Introduction to N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide (CAS No. 951896-41-6)
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, identified by its CAS number 951896-41-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a sulfonamide functional group and a thiazolidine ring, which are known for their versatile biological activities. The introduction of a fluorine atom at the para position of the phenyl ring and the specific substitution pattern on the thiazolidine moiety contribute to its unique chemical and pharmacological properties.
The sulfonamide group (SO₂NH₂) is a well-documented pharmacophore that plays a crucial role in the development of various therapeutic agents. Its ability to form hydrogen bonds with biological targets makes it an attractive scaffold for drug design. In particular, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide moiety in N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide suggests that this compound may exhibit similar biological activities, although its full pharmacological profile remains to be fully elucidated.
The thiazolidine ring is another key structural feature of this compound. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their stability and their ability to mimic natural biomolecules such as amino acids. The specific substitution pattern on the thiazolidine ring in N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, particularly the presence of a methyl group and carbonyl groups, further enhances its potential biological activity. This structural motif has been explored in various drug candidates due to its ability to interact with biological targets such as enzymes and receptors.
The introduction of a fluorine atom at the para position of the phenyl ring is another critical aspect of this compound's structure. Fluorine atoms are frequently used in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The electron-withdrawing nature of fluorine can enhance the reactivity of certain functional groups and improve the overall potency of a drug candidate. In N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide, the fluorine atom is expected to influence both the electronic distribution of the molecule and its interactions with biological targets.
951896-41-6 (N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)